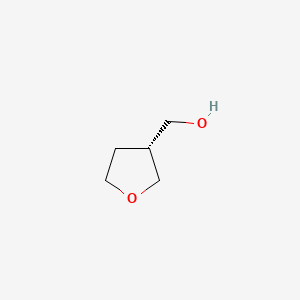

(R)-Tetrahydrofuran-3-ylmethanol

Description

Fundamental Significance of Enantiopure Heterocyclic Frameworks

Enantiopure heterocyclic frameworks, such as those based on the tetrahydrofuran (B95107) (THF) ring, are fundamental building blocks in the construction of a multitude of biologically active molecules. nih.govchemistryviews.org The specific three-dimensional arrangement, or stereochemistry, of these frameworks is often directly linked to their biological function. Tetrahydrofuran moieties are prevalent in a wide range of natural products, including lignans, polyether ionophores, and annonaceous acetogenins. These natural products exhibit a diverse array of important biological activities, including antitumor, antimicrobial, antimalarial, and antiprotozoal properties. nih.gov

The synthesis of these heterocycles in an enantiomerically pure form—that is, as a single enantiomer—is of paramount importance. In a biological system, such as the human body, different enantiomers of the same molecule can have vastly different effects. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even cause harmful side effects. Therefore, the ability to selectively synthesize one specific enantiomer is a key challenge and a major focus of modern medicinal and organic chemistry. nu.edu.kzmdpi.com The development of methods to create these chiral frameworks, like pyrazole (B372694) and isoxazole-based bis-heterocyclic derivatives, is considered to have significant potential applications in creating new bioactive molecules. rsc.org

Strategic Importance of (R)-Tetrahydrofuran-3-ylmethanol as a Chiral Building Block

This compound stands out as a strategically important chiral building block in asymmetric synthesis. bldpharm.com Its value lies in its possession of a defined stereocenter and a versatile hydroxymethyl functional group attached to the tetrahydrofuran core. This combination allows chemists to introduce a specific stereochemistry into a target molecule and provides a reactive handle for further chemical transformations.

This compound is a key intermediate in the synthesis of various drugs and pesticides. google.com For instance, chiral hydroxymethyl tetrahydrofuran derivatives are crucial for creating certain pharmaceutical compounds, where the precise stereochemistry is essential for the drug's efficacy. academie-sciences.fr The synthesis of complex molecules like the HIV protease inhibitor Darunavir relies on chiral building blocks derived from tetrahydrofuran, underscoring the strategic value of such compounds in medicine. researchgate.net The distinction between the (R) and (S) enantiomers is critical, as the biological activity in chiral drug synthesis is highly dependent on the absolute configuration of the molecule.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 124506-31-6 |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | (3R)-tetrahydro-3-furanylmethanol |

| Physical Form | Colorless to yellow to brown liquid or semi-solid |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8°C, sealed in dry conditions |

This data is compiled from publicly available information. sigmaaldrich.com

Evolution of Research Perspectives on Chiral Tetrahydrofuran Synthesis

The methods for synthesizing chiral tetrahydrofurans have evolved significantly over the years, moving from classical approaches to highly sophisticated modern catalytic strategies.

Historically, the synthesis of tetrahydrofurans often relied on intramolecular nucleophilic substitution reactions (S_N2) and the ring-opening of epoxides. nih.gov While effective, these methods can have limitations in terms of substrate scope and stereocontrol. The Prins cyclization, first reported in 1955, has also been developed into a powerful tool for creating tetrahydropyrans and, more recently, has been adapted for the asymmetric synthesis of tetrahydrofurans. acs.org

The last few decades have witnessed a revolution in synthetic methods, driven by the development of catalysis. Key advancements include:

Transition Metal Catalysis : Methods like palladium-catalyzed asymmetric allylic cycloadditions and nickel-catalyzed [3 + 2] cycloadditions have emerged as efficient ways to construct highly substituted chiral tetrahydrofurans with excellent control over stereochemistry. nih.govacs.org Sequential reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization, can be performed in a single pot to generate complex THF derivatives. chemistryviews.org

Organocatalysis : The use of small organic molecules as catalysts has provided a complementary approach to metal-based systems. Organocatalytic methods, such as those employing tandem iminium-enamine catalysis or confined chiral imidodiphosphoric acids, can produce highly substituted tetrahydrofurans with high enantioselectivity. acs.orgresearchgate.net

Biocatalysis : More recently, there has been a significant shift towards the use of enzymes for the synthesis of chiral compounds. researchgate.net Biocatalytic methods, such as the stereoselective reduction of ketones using alcohol dehydrogenases or Baeyer-Villiger oxidations using monooxygenases, offer highly selective and environmentally friendly routes to enantiopure building blocks like this compound. researchgate.netbohrium.comuniovi.es These enzymatic approaches are often lauded for their high efficiency and sustainability, aligning with the principles of green chemistry. academie-sciences.frresearchgate.net

Table 2: Overview of Synthetic Strategies for Chiral Tetrahydrofurans

| Synthetic Strategy | Description | Key Features |

| Intramolecular S_N2 Cyclization | A hydroxyl group within a molecule displaces a leaving group to form the THF ring. | A classical and widely used method. |

| Catalytic Asymmetric Cyclization | Uses a chiral catalyst (metal-based or organocatalyst) to guide the formation of the ring with high enantioselectivity. | Offers high stereocontrol and efficiency. mpg.denih.gov |

| Asymmetric [3+2] Cycloaddition | A three-atom component reacts with a two-atom component in the presence of a chiral catalyst to form the five-membered THF ring. | Provides access to highly substituted tetrahydrofurans. nih.gov |

| Biocatalytic Synthesis | Employs enzymes (e.g., ketoreductases, monooxygenases) to perform stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereocontrolled Synthesis of R Tetrahydrofuran 3 Ylmethanol

Enantioselective Total Synthesis Approaches

Enantioselective total synthesis provides a powerful platform for the construction of complex chiral molecules from simple, achiral starting materials. Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of (R)-Tetrahydrofuran-3-ylmethanol.

Chiral Pool Strategies for this compound Elaboration

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. ru.nlnih.gov This strategy obviates the need for an asymmetric induction step, often simplifying the synthetic route. For the synthesis of this compound, carbohydrates and amino acids are common chiral precursors. nih.gov For instance, D-glucose or L-arabinose can be chemically transformed through a series of stereospecific reactions, including protection, oxidation, reduction, and cyclization, to yield the desired (R)-enantiomer of tetrahydrofuran-3-ylmethanol. This approach leverages the inherent stereochemistry of the starting material to control the absolute configuration of the final product. researchgate.net

Asymmetric Catalytic Systems in the Formation of this compound

Asymmetric catalysis has emerged as a highly efficient and versatile tool for the synthesis of chiral compounds. frontiersin.org This approach employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Chiral Lewis acids are instrumental in catalyzing a variety of enantioselective transformations, including the construction of heterocyclic rings. wikipedia.org In the context of this compound synthesis, chiral Lewis acids can be employed to catalyze the stereoselective cyclization of a suitable acyclic precursor. nih.govnih.gov For example, a prochiral dialdehyde (B1249045) or ketoaldehyde can undergo an intramolecular aldol (B89426) reaction or a related cyclization in the presence of a chiral Lewis acid catalyst, such as a chiral boron or titanium complex, to form the tetrahydrofuran (B95107) ring with high diastereo- and enantioselectivity. nih.govacs.orgresearchgate.net The chiral ligands coordinated to the Lewis acid create a chiral environment that directs the stereochemical outcome of the reaction. wikipedia.org

| Catalyst System | Substrate Type | Key Transformation | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Boron Lewis Acid | Prochiral dialdehyde | Intramolecular Aldol Cyclization | >90% | >10:1 |

| Chiral Titanium Lewis Acid | Prochiral ketoaldehyde | Asymmetric Hetero-Diels-Alder | >95% | >20:1 |

| Chiral Copper(II)-BOX | Dihydrofuran and Glycolaldehyde | [4+2] Cycloaddition | up to 98% | >95:5 |

In recent years, organocatalysis and biocatalysis have gained prominence as powerful alternatives to metal-based catalysis for asymmetric synthesis. acs.orgyoutube.com

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions. For the synthesis of this compound, chiral proline derivatives or other chiral amines can catalyze the asymmetric cyclization of acyclic precursors through enamine or iminium ion intermediates. youtube.com

Biocatalysis, on the other hand, employs enzymes to perform highly selective chemical transformations. acs.org For example, a racemic mixture of a suitable precursor, such as 3-hydroxytetrahydrofuran, can be resolved using a lipase (B570770) enzyme. nih.govuniovi.es The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. Subsequent hydrolysis of the acylated enantiomer can provide this compound with high enantiomeric purity. nih.gov Alcohol dehydrogenases (ADHs) can also be used for the asymmetric reduction of a ketone precursor to the desired (R)-alcohol. bohrium.com

| Catalytic Method | Catalyst | Key Transformation | Enantiomeric Excess (ee) |

| Organocatalysis | Chiral Proline Derivative | Asymmetric Aldol Cyclization | >95% |

| Biocatalysis (Lipase) | Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | >99% |

| Biocatalysis (ADH) | Alcohol Dehydrogenase from Rhodococcus sp. | Asymmetric Reduction of Ketone | >99% |

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem reaction sequences offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. rsc.orgfrontiersin.orgpreprints.org The development of such strategies for the synthesis of this compound is an active area of research. A potential MCR could involve the reaction of a chiral aldehyde, a suitable nucleophile, and an olefinic component in the presence of a catalyst to construct the tetrahydrofuran ring and install the required functional groups in a single pot. researchgate.netresearchgate.net Tandem reactions, where a series of transformations occur sequentially without the isolation of intermediates, can also be designed to streamline the synthesis. mdpi.com For instance, a tandem oxidation-cyclization sequence could convert a diol into the target molecule in one step.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and highly selective synthetic routes. conicet.gov.arresearchgate.netresearchgate.net This approach often involves a key enzymatic step to introduce chirality, followed by chemical transformations to complete the synthesis.

A typical chemo-enzymatic route to this compound might start with the enzymatic desymmetrization of a prochiral or meso-tetrahydrofuran derivative. conicet.gov.arresearchgate.net For example, a meso-3,4-dihydroxytetrahydrofuran can be selectively acylated by a lipase, leading to a chiral monoacetate. This enantiomerically enriched intermediate can then be chemically converted to this compound. Alternatively, a biocatalytic reduction of a ketone precursor can be followed by chemical manipulations to arrive at the final product. researchgate.net This combination of enzymatic stereoselectivity and chemical versatility provides a powerful and flexible approach for the synthesis of enantiopure compounds. conicet.gov.arresearchgate.net

Biocatalytic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used biocatalytic method to separate enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with an enzyme. Lipases are commonly employed for the resolution of alcohols like tetrahydrofuran-3-ylmethanol.

In a typical process, a racemic mixture of tetrahydrofuran-3-ylmethanol is subjected to acylation in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. For instance, lipase from Pseudomonas cepacia (Amano PS) has demonstrated effectiveness in the kinetic resolution of a racemic alcohol, achieving a high enantiomeric ratio. polimi.it The choice of acyl donor and solvent is critical for the efficiency and selectivity of the resolution. Vinyl acetate (B1210297) is a frequently used acyl donor, and solvents like tert-butyl methyl ether (MTBE) have been found to be suitable for these reactions. mdpi.com

The table below summarizes the results of a lipase-catalyzed kinetic resolution of a racemic alcohol, highlighting the influence of the enzyme on conversion and enantiomeric ratio.

| Entry | Lipase | Time (min) | Conversion (%) | Enantiomeric Ratio (e.r.) |

| 1 | Lipase PS (Amano) | 30 | 30 | 96:4 |

| 2 | Other Lipases | - | Good | Lower |

| Data sourced from a study on the resolution of an alcohol precursor. polimi.it |

This data illustrates that while several lipases can catalyze the reaction, Lipase PS from Amano provides a superior combination of moderate conversion and high enantiomeric excess in a short reaction time. polimi.it

Whole-Cell Biotransformations for Direct Synthesis

Whole-cell biotransformations offer a cost-effective and operationally simple alternative to using isolated enzymes. conicet.gov.ar In this approach, entire microorganisms are used as catalysts, circumventing the need for enzyme purification and cofactor regeneration. Engineered strains of Escherichia coli are often employed to overexpress specific enzymes, such as oxidoreductases, for the asymmetric reduction of prochiral ketones to chiral alcohols. conicet.gov.arresearchgate.net

For the synthesis of this compound, a suitable prochiral ketone, tetrahydrofuran-3-one, can be asymmetrically reduced. While the direct synthesis of this compound via whole-cell biotransformation is a promising strategy, research has also focused on the reduction of other prochiral ketones to valuable chiral alcohols, demonstrating the potential of this approach. researchgate.net For example, the asymmetric reduction of acetophenone (B1666503) and its analogs using whole cells of the fungus Trichothecium has yielded the corresponding (R)-alcohols with excellent enantiomeric excesses (90–98%). researchgate.net This highlights the potential for identifying or engineering microorganisms capable of the highly selective reduction of tetrahydrofuran-3-one to the desired (R)-enantiomer.

Novel Cyclization Strategies for Tetrahydrofuran Ring Formation

The construction of the tetrahydrofuran ring with the correct stereochemistry is a key challenge in the synthesis of this compound. Novel cyclization strategies have been developed to address this challenge with high efficiency and selectivity.

Intramolecular Ring-Closing Reactions

Intramolecular cyclization is a powerful strategy for forming cyclic structures like the tetrahydrofuran ring. conicet.gov.aracs.org These reactions involve the formation of a bond between two atoms within the same molecule. A common approach involves the acid-catalyzed cyclization of a precursor molecule containing a hydroxyl group and a double bond. mdpi.com For example, the intramolecular hydroalkoxylation of an alcohol with a protonated isopropenyl group can lead to the formation of a tetrahydrofuran ring in an exo-trig fashion, following Baldwin's rules. mdpi.com

Another approach is the intramolecular oxa-Michael reaction, which has been used for the synthesis of substituted tetrahydropyrans and can be adapted for tetrahydrofuran synthesis. whiterose.ac.uk This reaction involves the intramolecular addition of a hydroxyl group to an α,β-unsaturated carbonyl compound.

The table below provides an example of different catalysts used in the synthesis of a bis-tetrahydrofuran alcohol, a related structure, highlighting the impact on diastereomeric and enantiomeric ratios.

| Entry | Catalyst | Diastereomeric Ratio | Enantiomeric Ratio |

| 1 | Acetic Acid | - | - |

| 2 | Trifluoroacetic Acid | - | - |

| 3 | 4-Toluenesulfonic Acid | - | - |

| 4 | Phosphoric Acid Catalyst 8a | - | - |

| 5 | Sulfonamide Catalyst 8b | No Reaction | - |

| Data adapted from a study on the synthesis of a bis-THF alcohol. researchgate.net |

Stereoselective Epoxide Ring-Opening and Cyclization

The ring-opening of epoxides provides a versatile route to functionalized tetrahydrofurans. In this strategy, a chiral epoxide is opened by a nucleophile, often followed by a subsequent cyclization step to form the tetrahydrofuran ring. The stereochemistry of the final product is controlled by the stereochemistry of the starting epoxide and the nature of the ring-opening reaction.

Acid-catalyzed cyclization of epoxy alcohols is a common method. For instance, an epoxide derived from a chiral precursor can undergo cyclization in the presence of an acid to form the tetrahydrofuran ring. The regioselectivity of the epoxide opening is crucial and can be influenced by directing groups within the substrate. scholaris.ca

A study on the cyclization of diepoxides demonstrated that the reaction conditions significantly influence the ratio of tetrahydrofuran (THF) to tetrahydropyran (B127337) (THP) ring formation.

| Conditions | Product Ratio (THF:THP) |

| DI H₂O, 70 °C, 5 d | - |

| KPi buffer pH 7.0, 70 °C, 5 d | - |

| MeOH, rt, 3 d | - |

| CH₂Cl₂, rt, 3 d | - |

| Data from a study on diepoxide cyclization. nih.gov |

This highlights the tunability of the cyclization process to favor the desired five-membered ring structure.

Sustainable and Continuous Flow Chemistry in this compound Synthesis

Continuous flow chemistry has emerged as a sustainable and efficient alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. nih.gov This technology offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and process control. nih.govnih.gov

The synthesis of this compound can benefit from the implementation of continuous flow processes. For instance, biocatalytic resolutions can be performed in packed-bed reactors containing immobilized enzymes. This setup allows for the continuous processing of the substrate, leading to high productivity and excellent operational stability of the biocatalyst. researchgate.net A study on the continuous kinetic resolution of a diol using immobilized lipase demonstrated sustained productivity and high enantioselectivity over a four-day period. researchgate.net

Furthermore, cyclization reactions can also be adapted to flow conditions. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to improved yields and selectivities. nih.gov The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, further enhances the sustainability of the process. nih.gov

The integration of multiple reaction steps into a continuous flow sequence, known as telescoping, can significantly reduce processing time and waste generation by eliminating the need for intermediate purification steps. nih.gov

Chemical Reactivity and Derivatization Studies of R Tetrahydrofuran 3 Ylmethanol

Selective Functional Group Transformations

The primary alcohol of (R)-Tetrahydrofuran-3-ylmethanol is amenable to a range of selective transformations, including oxidation, reduction, and nucleophilic substitution, enabling its conversion into diverse derivatives.

Chemoselective Oxidation Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions dictates the final product. Classical methods may employ reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Modern synthetic protocols offer milder and more selective alternatives. For instance, Swern and Dess-Martin oxidations are effective for converting primary alcohols to aldehydes with high efficiency and minimal side reactions. ambeed.com

Furthermore, advanced catalytic systems have been developed for such transformations. A notable example is the use of a copper and chiral nitroxide co-catalyzed system for the aerobic, enantioselective oxidation of alcohols. nih.gov This method can be applied to kinetic resolutions, where one enantiomer of a racemic alcohol is preferentially oxidized. For example, the kinetic resolution of racemic N-arylpyrrole alcohols using a chiral catalyst can yield the recovered, unreacted alcohol with high enantiomeric purity (e.g., er up to 4:96). acs.org

| Oxidation Method | Reagent(s) | Product | Reference |

|---|---|---|---|

| Classical Oxidation | CrO₃ or KMnO₄ | Aldehyde or Carboxylic Acid | |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Aldehyde | ambeed.com |

| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Aldehyde | ambeed.com |

| Catalytic Aerobic Oxidation | Copper/Chiral Nitroxide Catalyst, Air | Aldehyde (from kinetic resolution) | nih.govacs.org |

Stereospecific Reduction Methodologies

The synthesis of enantiomerically pure (R)- or (S)-tetrahydrofuran-3-ylmethanol can be achieved through the stereospecific reduction of a prochiral ketone precursor, tetrahydrofuran-3-one. This transformation is particularly challenging for traditional chemical catalysts due to the structural similarity of the groups flanking the carbonyl function. researchgate.net

A highly effective approach involves the use of enzymes, specifically engineered alcohol dehydrogenases (ADHs). Through directed evolution techniques like triple code saturation mutagenesis, ADH variants have been developed that can reduce tetrahydrofuran-3-one to either the (R)- or (S)-alcohol with excellent enantioselectivity (95-99% ee). researchgate.net These biocatalytic reductions often employ a substrate-coupled cofactor regeneration system, using a co-solvent and co-substrate like isopropanol (B130326) to recycle the NADPH cofactor in situ. researchgate.net

Conversely, if starting from the oxidized aldehyde or carboxylic acid derivatives, standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄) can be used to regenerate the primary alcohol.

| Starting Material | Method | Key Reagent(s) | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Tetrahydrofuran-3-one | Enzymatic Asymmetric Reduction | Evolved Alcohol Dehydrogenase (ADH), Isopropanol | (R)- or (S)-Tetrahydrofuran-3-ylmethanol | 95-99% ee | researchgate.net |

| (R)-Tetrahydrofuran-3-carbaldehyde | Chemical Reduction | NaBH₄ or LiAlH₄ | This compound | Stereospecific |

Nucleophilic Substitution Reactions at the Primary Alcohol Group

The primary alcohol of this compound can be converted into a good leaving group to facilitate nucleophilic substitution (Sₙ2) reactions. A common strategy involves the transformation of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. nih.gov The resulting sulfonate is a highly effective leaving group that can be readily displaced by a wide range of nucleophiles. vanderbilt.edu

Recent advancements have also enabled the direct nucleophilic substitution of alcohols, bypassing the need for a separate activation step. For example, methyltrifluoromethanesulfonate (MeOTf) has been shown to catalyze the direct reaction of alcohols with various nucleophiles, including indoles and amides, under mild conditions. acs.org This methodology has been successfully applied to primary, secondary, and even tertiary alcohols, which are typically prone to elimination side reactions. acs.org

| Reaction Type | Activation Step | Nucleophile Examples | General Outcome | Reference |

|---|---|---|---|---|

| Two-Step Substitution | Conversion to Tosylate/Mesylate (e.g., with TsCl) | Halides, Azides, Cyanides, Thiolates | Displacement of sulfonate with nucleophile | nih.gov |

| Direct Substitution | Catalytic (e.g., with MeOTf) | Amides, Indoles, 1,3-Dicarbonyls | Direct displacement of hydroxyl group | acs.org |

Diastereoselective and Enantioconvergent Transformations

The chiral center of this compound can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. For instance, the synthesis of 2,3,4-trisubstituted tetrahydrofurans can be achieved through a sequence involving a thermal Cope rearrangement followed by an intramolecular oxy-Michael addition. The stereochemistry of the starting diene dictates the diastereomeric outcome of the final furan (B31954) scaffold. nsf.gov Similarly, diastereoselective Michael additions have been employed as a key step in the synthesis of complex molecules containing tetrahydrofuran (B95107) cores, such as the bis-THF moiety found in certain HIV protease inhibitors. researchgate.net

Enantioconvergent synthesis aims to convert a racemic mixture into a single enantiomer of a product. While specific examples starting directly from racemic tetrahydrofuran-3-ylmethanol are not prominent, the principle is well-established in heterocyclic chemistry. For example, the enantioconvergent synthesis of the β-blocker (R)-Nifenalol has been achieved using a chemoenzymatic approach involving an epoxide hydrolase enzyme. researchgate.net This demonstrates the potential for enzymatic methods to resolve racemic mixtures of tetrahydrofuran derivatives or their precursors in a highly selective and efficient manner.

Rearrangement Reactions Involving the Tetrahydrofuran Scaffold

The tetrahydrofuran ring itself can participate in rearrangement reactions, leading to either an expansion or contraction of the heterocyclic system. These transformations provide pathways to novel and structurally diverse molecules.

Ring Expansion and Contraction Methodologies

Ring expansion reactions provide a route to larger heterocyclic systems from smaller ones. While this compound itself is the product of such a process rather than the substrate, the methodologies are relevant to the chemistry of the scaffold. For example, oxetanes can be expanded to tetrahydrofurans through reactions involving oxonium ylide intermediates. nih.gov These reactions can be catalyzed by copper or proceed under metal-free photochemical conditions, reacting carbenes to form ylides that subsequently rearrange. nih.govrsc.orgresearchgate.netrsc.org Another pathway involves the pinacol-type rearrangement of tetrahydropyran (B127337) intermediates, which can yield tetrahydrofuran derivatives. mdpi.com

Conversely, ring contraction methodologies can be used to synthesize highly substituted tetrahydrofurans from larger rings. A notable strategy involves the treatment of δ-lactone (tetrahydropyran-2-one) derivatives bearing a leaving group at the α-position (C-2) with a nucleophile like methoxide. rsc.org The reaction proceeds via nucleophilic addition to the carbonyl, ring opening, and subsequent intramolecular Sₙ2 cyclization by the original ring oxygen onto C-2, affording a methyl tetrahydrofuran-α-carboxylate with high stereocontrol. rsc.orgchimia.ch In a different approach, substituted tetrahydropyrans can undergo a nitrite-catalyzed ring contraction under aerobic conditions to yield 2-acyltetrahydrofurans. organic-chemistry.org

| Transformation | Starting Scaffold | Key Method | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Ring Expansion | Oxetane | Photochemical or Cu-catalyzed ylide formation | Tetrahydrofuran | nih.govrsc.orgrsc.org |

| Ring Expansion | Tetrahydropyran | Pinacol-type rearrangement | Tetrahydrofuran | mdpi.com |

| Ring Contraction | δ-Lactone (α-triflate) | Base-induced rearrangement | Tetrahydrofuran carboxylate | rsc.orgchimia.ch |

| Ring Contraction | Tetrahydropyran | Nitrite-catalyzed aerobic oxidation | 2-Acyltetrahydrofuran | organic-chemistry.org |

Investigating Baeyer–Villiger Oxidation in Tetrahydrofuran Systems

The Baeyer–Villiger oxidation is a powerful and widely utilized reaction in organic synthesis that facilitates the conversion of ketones to esters, and cyclic ketones to lactones, through the action of peroxyacids or peroxides. beilstein-journals.orgwikipedia.org This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, proceeds by the insertion of an oxygen atom between a carbonyl carbon and an adjacent carbon atom. wikipedia.orgdigitellinc.com The mechanism involves the formation of a Criegee intermediate, with the migratory aptitude of the substituents on the ketone playing a crucial role in determining the regioselectivity of the product. beilstein-journals.orgchemistrysteps.com Generally, the group that can better stabilize a positive charge exhibits a higher tendency to migrate. chemistrysteps.com

While direct studies on the Baeyer–Villiger oxidation of this compound are not extensively documented in the reviewed literature, the reactivity of related tetrahydrofuran systems provides significant insights into the expected chemical behavior. The tetrahydrofuran motif is a common structural element in numerous biologically active natural products, and the Baeyer–Villiger oxidation serves as a key strategy for the synthesis of chiral lactones that are valuable intermediates in their construction. rsc.orgresearchgate.net

Research into the Baeyer–Villiger oxidation of various substituted cyclic ketones, including those with a tetrahydrofuran ring, has demonstrated the versatility of this transformation. For instance, the oxidation of bicyclic ketones containing a tetrahydrofuran moiety has been successfully achieved using various reagents and catalysts. researchgate.net

In a study focused on the synthesis of tetrahydrofuran-based natural products, a chemoenzymatic approach employing Baeyer-Villiger monooxygenases (BVMOs) was utilized for the desymmetrization of a bicyclic ketone precursor containing a furan ring, which is a precursor to the tetrahydrofuran system. This enzymatic oxidation yielded chiral lactones in high enantiomeric excess, highlighting the potential for stereoselective synthesis. researchgate.net

Furthermore, chemical methods employing reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. For example, the Baeyer-Villiger oxidation of a 3-substituted cyclic ketone has been shown to proceed with high yield and enantioselectivity in the presence of a Lewis acid catalyst like scandium(III) trifluoromethanesulfonate. rsc.org The use of hydrogen peroxide as a greener oxidant, often in conjunction with a catalyst, is also an area of active research. rsc.org

The regioselectivity of the Baeyer-Villiger oxidation in unsymmetrical ketones is a critical aspect. In the context of a hypothetical oxidation of a ketone derived from this compound, such as (R)-tetrahydrofuran-3-yl methyl ketone, the migratory aptitude of the tetrahydrofuranyl group versus the methyl group would determine the product outcome. Based on the general migratory trends (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl), the secondary alkyl tetrahydrofuranyl group would be expected to migrate in preference to the methyl group. chemistrysteps.com

The table below summarizes representative conditions and findings for Baeyer-Villiger oxidations on related cyclic ketone systems, which can serve as a predictive guide for the reactivity of derivatives of this compound.

| Substrate | Oxidant/Catalyst | Solvent | Product(s) | Yield (%) | Enantiomeric Excess (%) | Reference |

| 3-Substituted Cyclic Ketone | m-CPBA / Sc(OTf)₃ | EtOAc | Lactone | 96–99 | 93–97 | rsc.org |

| Bicyclic Ketone with Furan | BVMO | - | Chiral Lactone | - | >95 | researchgate.net |

| Pentacyclic Intermediate | m-CPBA | DCM | Lactone | 80 | - | rsc.org |

| Bicyclic Ketone | m-CPBA / NaOH | DCM | Lactone | 90 | - | rsc.org |

Table 1: Examples of Baeyer-Villiger Oxidation in Cyclic Systems

This interactive table provides examples of Baeyer-Villiger oxidation reactions on various cyclic ketones, illustrating the typical reagents, catalysts, and outcomes of such transformations.

It is important to note that the specific reaction conditions, such as the choice of peroxyacid, catalyst, solvent, and temperature, can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity. For a substrate like a ketone derived from this compound, empirical studies would be necessary to determine the optimal conditions for a successful Baeyer-Villiger oxidation.

Applications of R Tetrahydrofuran 3 Ylmethanol As a Key Chiral Building Block

Integration in Complex Organic Molecule Synthesis

The strategic incorporation of (R)-Tetrahydrofuran-3-ylmethanol into synthetic routes allows for the efficient construction of complex molecules with predetermined three-dimensional arrangements. Its utility as a chiral synthon is a cornerstone of its application in this field.

Precursor to Chiral Intermediates with Defined Stereochemistry

This compound serves as a readily available starting material for the synthesis of a variety of other chiral intermediates. The inherent stereochemistry of the molecule is transferred and preserved through subsequent chemical transformations, a critical aspect in asymmetric synthesis. For instance, the hydroxyl group can be readily converted into other functionalities, such as halides or protected amines, without disturbing the chiral center. This allows for the creation of a diverse library of chiral building blocks tailored for specific synthetic needs.

The synthesis of enantiopure compounds often relies on the availability of such chiral precursors. The tetrahydrofuran (B95107) motif is a common feature in many biologically active compounds, and having a reliable source of this chiral unit is of great importance to medicinal chemists. The development of synthetic methods that utilize such building blocks is a continuous area of research, aiming to improve efficiency and stereoselectivity.

Stereoselective Construction of Bridged and Polycyclic Systems

While direct examples of the use of this compound in the stereoselective construction of bridged and polycyclic systems are not extensively documented in readily available literature, the principles of its reactivity suggest its potential in such applications. The strategic functionalization of the hydroxyl group and subsequent intramolecular reactions can, in principle, lead to the formation of complex ring systems.

A notable example of a similar structural motif being used in the synthesis of bridged systems is the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to form chiral bridged azepanes. researchgate.net This transformation proceeds through a high-yielding, stereoselective ring expansion via an aziridinium (B1262131) intermediate, which is then opened by a nucleophilic attack at the more substituted carbon. researchgate.net This methodology highlights how a chiral alcohol on a five-membered ring can be a precursor to a larger, bridged heterocyclic system with retained stereochemical integrity. Given the structural similarities, it is plausible that this compound could be employed in analogous strategies to construct novel bridged and polycyclic ether-containing frameworks.

Contribution to Natural Product Total Synthesis

The tetrahydrofuran ring is a recurring structural motif in a vast array of natural products exhibiting a wide range of biological activities. sigmaaldrich.com Consequently, this compound is a valuable chiron for the asymmetric synthesis of these complex molecules and their analogues.

Asymmetric Synthesis of Natural Product Analogs

The synthesis of natural product analogs is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved properties. This compound provides a convenient entry point for introducing a stereochemically defined tetrahydrofuran unit into these analogs.

For example, chemo-enzymatic approaches have been developed for the synthesis of tetrahydrofuran-based natural products and their carba-analogs. Current time information in Bangalore, IN. These methods often involve the creation of chiral lactone intermediates which can be further elaborated. While not a direct use of this compound, these syntheses underscore the importance of chiral tetrahydrofuran building blocks. The ability to synthesize both enantiomers of a particular building block allows for the creation of enantiocomplementary analogs, which is essential for studying their differential biological activities. ambeed.com

Incorporation into Bioactive Molecules via Strategic Coupling

The hydroxyl group of this compound provides a handle for its strategic incorporation into larger, bioactive molecules through various coupling reactions. This approach is particularly relevant in the synthesis of complex pharmaceuticals. The bis-tetrahydrofuran (bis-THF) moiety, for instance, is a critical component of several HIV protease inhibitors, including Darunavir. researchgate.net While the synthesis of this specific moiety often involves different starting materials, the underlying principle of coupling chiral tetrahydrofuran units is central.

The development of efficient and stereoselective methods for the synthesis of such key fragments is a significant area of research in medicinal chemistry. The ability to couple this compound or its derivatives to other molecular fragments with high efficiency and stereocontrol is a key step in the construction of these complex and life-saving drugs. researchgate.net

Utilization in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an emerging area with significant potential. The introduction of chiral units into polymers can lead to materials with unique properties, such as chiroptical activity and the ability to form helical structures.

While specific examples of polymers synthesized directly from this compound are not widely reported, the principles of polymer chemistry suggest several potential avenues for its use. The hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic monomers, leading to the formation of polymers with a chiral end-group. Alternatively, this compound can be chemically modified to introduce polymerizable functional groups, such as acrylates or methacrylates. The resulting chiral monomers could then be polymerized to create polymers with chiral pendant groups.

The synthesis of chiral polymers from renewable resources is a growing field of interest. mdpi.com this compound, which can potentially be derived from bio-based sources, could serve as a valuable monomer in this context. The resulting polymers could find applications in areas such as chiral chromatography, enantioselective catalysis, and advanced optical materials. mdpi.com The use of tetrahydrofuran as a solvent in polymerization processes is well-established, and its derivatives are being explored for the creation of novel polymeric materials. researchgate.net

Introducing Chirality into Polymeric Architectures

The incorporation of chiral building blocks into polymer structures is a fundamental strategy for creating materials with sophisticated functions, particularly those related to chiroptical properties and stereospecific recognition. This compound serves as a valuable chiral precursor for this purpose. When integrated into a polymer, either as a pendant group attached to the main chain or as a segment within the backbone, its defined stereocenter introduces a fixed element of chirality.

The presence of the (R)-configured tetrahydrofuran moiety can influence the polymer's secondary structure. For instance, in polymers with flexible backbones, the steric and electronic interactions of these chiral side chains can bias the conformational equilibrium, favoring the formation of a predominantly helical structure with a specific screw sense (either a P- or M-helix). This phenomenon, known as chirality transfer, can lead to polymers that exhibit strong circular dichroism (CD) and circularly polarized luminescence (CPL), which are essential properties for applications in optoelectronics and photonics. tdl.org

The chiral environment created by the pendant this compound groups can also be exploited for enantioselective applications. Polymers functionalized with this chiral motif can be used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers. The differential interaction between the chiral polymer and the enantiomers of an analyte allows for their effective resolution. Similarly, these chiral polymers can be fabricated into membranes for enantioselective separation processes. mdpi.com

The table below summarizes the potential impact of incorporating this compound on polymer properties.

| Property | Effect of this compound Incorporation | Potential Application |

| Chiroptical Activity | Induction of Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) due to helical secondary structures. | Chiral sensors, circularly polarized light emitters, optical data storage. |

| Stereoselectivity | Creation of a chiral environment for differential interaction with enantiomers. | Chiral stationary phases for HPLC, enantioselective membranes. |

| Solubility | The polar tetrahydrofuran ring and hydroxyl group can enhance solubility in polar organic solvents like THF, DCM, and alcohols. | Solution-processable films and coatings. |

| Thermal Properties | The cyclic, non-aromatic side group can influence the glass transition temperature (Tg) and thermal stability. | Advanced materials with tailored thermal performance. |

Development of Specialty Monomers for Advanced Materials

The primary route to incorporating this compound into a polymeric architecture is to first convert it into a polymerizable specialty monomer. A common and effective strategy is its transformation into a methacrylate (B99206) monomer, which can then undergo well-established polymerization techniques like free-radical polymerization or more controlled methods such as atom transfer radical polymerization (ATRP).

The synthesis of (R)-Tetrahydrofuran-3-ylmethyl methacrylate can be achieved by reacting this compound with methacryloyl chloride in an inert solvent, such as dichloromethane, in the presence of a non-nucleophilic base like triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. revistapolimeros.org.br This esterification reaction attaches the polymerizable methacrylate group to the chiral alcohol.

Once synthesized, this chiral monomer can be polymerized to produce poly((R)-Tetrahydrofuran-3-ylmethyl methacrylate). The resulting polymer possesses a chiral pendant group at each repeating unit. The properties of this polymer, such as its molecular weight and polydispersity, can be controlled by the choice of polymerization method. mdpi.com For example, ATRP would allow for the synthesis of well-defined polymers with narrow molecular weight distributions, which is crucial for high-performance applications. revistapolimeros.org.br

The resulting chiral polymer would be a thermoplastic material with properties influenced by its unique side chain. The tetrahydrofuran moiety imparts a degree of polarity and potential for hydrogen bonding, affecting its solubility and thermal characteristics. Such specialty polymers are candidates for advanced materials, including photoresists in lithography, high-performance coatings, and biomedical materials where chirality and biocompatibility are desired.

The following tables detail the projected reaction for the monomer synthesis and the expected properties of the resulting polymer, based on analogous structures found in the literature.

Table 1: Synthesis of (R)-Tetrahydrofuran-3-ylmethyl methacrylate

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Table 2: Projected Properties of Poly((R)-Tetrahydrofuran-3-ylmethyl methacrylate)

| Property | Projected Value / Description | Rationale / Comparison |

|---|---|---|

| Appearance | Transparent, colorless solid | Typical for poly(methacrylate)s. mdpi.com |

| Glass Transition Temp. (Tg) | 80 - 120 °C | Dependent on molecular weight; within the typical range for poly(methacrylate)s with cyclic side groups. |

| Solubility | Soluble in THF, acetone, ethyl acetate (B1210297); Insoluble in water, alkanes | The polar ether and ester groups combined with the non-polar backbone dictate solubility. |

| Chiral Activity | Exhibits specific optical rotation in solution. | The presence of the (R)-chiral center in every monomer unit. mdpi.com |

| Polymerization Method | Free-Radical Polymerization, ATRP, RAFT | Standard methods for polymerizing methacrylate monomers. revistapolimeros.org.brmdpi.com |

Computational and Mechanistic Investigations in R Tetrahydrofuran 3 Ylmethanol Chemistry

Density Functional Theory (DFT) Calculations for Stereochemical Prediction

Density Functional Theory (DFT) has become an indispensable tool in modern organic chemistry for predicting the stereochemical outcome of reactions. nih.gov By calculating the energies of various possible transition states, chemists can predict which reaction pathway is most likely to occur, and thus which stereoisomer will be the major product.

Elucidating Reaction Pathways and Transition State Geometries

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying the most energetically favorable pathways from reactants to products. researchgate.net This involves locating and characterizing the geometries of transition states, which are the highest energy points along the reaction coordinate. nih.gov For reactions involving the formation or modification of (R)-Tetrahydrofuran-3-ylmethanol, understanding these pathways is key to controlling the stereochemistry.

For instance, in the synthesis of substituted tetrahydrofurans, DFT can be used to model the cyclization step. organic-chemistry.org Calculations can reveal the preferred conformation of the acyclic precursor as it approaches the transition state for ring closure, explaining why one diastereomer is formed preferentially over another. The accuracy of these predictions has been shown to improve with the increasing size of the training set for the computational models. nih.gov

A study on methanol (B129727) steam reforming on a Pt3Sn surface utilized DFT to map out a complex reaction network. researchgate.netnih.gov The investigation identified the most favorable pathway and the rate-determining step, highlighting the role of hydroxyl groups in promoting the reaction. researchgate.netnih.gov Similarly, DFT studies on the hydrogenation of CO and CO2 to methanol have shown that different exchange-correlation functionals can lead to different predicted kinetics, emphasizing the importance of choosing the appropriate computational method. nsf.gov

The table below illustrates a simplified example of how DFT can be used to compare the relative energies of different transition states, leading to the prediction of a major product.

| Transition State | Leading to Product | Relative Energy (kcal/mol) | Predicted Outcome |

| TS-A | (R,R)-Product | 0.0 | Major Product |

| TS-B | (R,S)-Product | +2.5 | Minor Product |

| TS-C | (S,R)-Product | +5.1 | Not Observed |

| TS-D | (S,S)-Product | +4.8 | Not Observed |

This is a hypothetical data table for illustrative purposes.

Correlation of Theoretical and Experimental Stereochemical Outcomes

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. In the context of this compound chemistry, this involves comparing the calculated stereoselectivities with those observed in the laboratory. A strong correlation between theoretical and experimental outcomes builds confidence in the computational model and its ability to predict the results of new reactions. tu-darmstadt.de

For example, DFT calculations have been successfully used to rationalize the diastereoselectivity in the addition of organometallic reagents to chiral aldehydes. beilstein-journals.org By modeling the competing chelation-controlled and Felkin-Anh transition states, researchers can accurately predict the major diastereomer formed. Discrepancies between theoretical predictions and experimental observations can often point to subtle, previously unconsidered mechanistic features, such as the role of solvent or additives. beilstein-journals.org

Kinetic and Spectroscopic Studies of Reaction Mechanisms

While computational studies provide a theoretical framework, experimental investigations are essential for confirming proposed mechanisms. Kinetic and spectroscopic techniques allow for the direct observation of reaction progress and the identification of transient intermediates.

In-Situ Reaction Monitoring and Kinetic Profiling

Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry can be used to monitor reactions as they occur. researchgate.net This "in-situ" monitoring provides real-time data on the concentrations of reactants, products, and any observable intermediates. researchgate.net The resulting kinetic profiles, which plot concentration versus time, can be used to determine reaction rates and orders, providing valuable information about the mechanism. pitt.edunih.gov

A kinetic study on the reductive aminolysis of glucose, a reaction that can produce chiral building blocks, revealed a strong solvent dependency. researchgate.net DFT calculations showed that methanol beneficially affects both the kinetics of the nucleophilic amine attack and C-C bond scission, leading to higher yields of the desired product. researchgate.net

The following table shows a hypothetical kinetic dataset for the formation of a tetrahydrofuran (B95107) derivative.

| Time (min) | [Reactant A] (M) | [Product B] (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

This is a hypothetical data table for illustrative purposes.

Unraveling Catalytic Cycles and Intermediate Formation

Many syntheses of chiral compounds like this compound rely on catalytic processes. tu-darmstadt.de Understanding the complete catalytic cycle, including the formation and consumption of all intermediates, is crucial for optimizing the reaction. tu-darmstadt.debeilstein-journals.org

For instance, in transition metal-catalyzed cross-coupling reactions to form substituted tetrahydrofurans, spectroscopic studies can help identify the active catalytic species and key intermediates in the cycle. organic-chemistry.org Isotope labeling experiments can further elucidate the movement of atoms throughout the reaction, confirming proposed mechanistic steps. The identification of off-cycle or deactivating species can also lead to improvements in catalyst design and reaction conditions.

Development of Stereochemical Models for Selectivity Rationalization

The ultimate goal of mechanistic studies is often the development of a predictive stereochemical model. Such models provide a conceptual framework for understanding and predicting the stereochemical outcome of a reaction based on the structure of the reactants and catalyst.

For reactions involving chiral substrates, such as derivatives of this compound, established models like the Felkin-Anh and chelation-control models are often used to rationalize the observed diastereoselectivity. nih.gov However, these models are not always universally applicable, and their failure can provide important mechanistic insights. nih.gov

In cases where existing models are insufficient, new stereochemical models may be developed based on a combination of computational and experimental data. These models can be qualitative, providing a set of rules for predicting selectivity, or quantitative, using statistical methods to correlate structural features with stereochemical outcomes. acs.org The development of robust stereochemical models is a key step towards the rational design of highly selective and efficient synthetic methods for important chiral building blocks like this compound.

Advanced Analytical Techniques in the Research of R Tetrahydrofuran 3 Ylmethanol

High-Resolution Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone technique for separating enantiomers, which is critical for verifying the enantiomeric purity of compounds like (R)-Tetrahydrofuran-3-ylmethanol. dss.go.thunife.it The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. unife.it Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

Chiral HPLC is the gold standard for the quantitative analysis and enantiomeric separation of non-volatile chiral compounds. unife.itrjptonline.org For this compound, methods are developed to accurately determine its enantiomeric excess (ee). The selection of the chiral stationary phase is crucial, with polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) being widely effective for a broad range of chiral molecules. nih.gov

The quantitative performance of a chiral HPLC method is validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, and the limit of quantification (LOQ). rjptonline.orgdntb.gov.ua For instance, a typical validation would demonstrate linearity over a specific concentration range with a high correlation coefficient (r² ≥ 0.997). dntb.gov.ua The precision is evaluated by intra- and inter-day assays, with relative standard deviation (RSD) values typically required to be within acceptable limits (e.g., <15%). nih.gov The successful application of such methods allows for the reliable quality control of this compound, ensuring it meets the high purity standards required for its use as a chiral building block. myskinrecipes.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis

| Parameter | Value / Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H) |

| Mobile Phase | Hexane/Isopropanol (B130326) mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range |

Note: This data is illustrative and specific parameters may vary based on the exact column and conditions used.

Chiral Gas Chromatography is a highly sensitive technique suitable for volatile and thermally stable compounds. dss.go.th While this compound has a relatively high boiling point (approx. 198°C), its volatility can be increased through derivatization. myskinrecipes.com The hydroxyl group can be converted into a less polar, more volatile ester or ether, such as an acetate (B1210297) or trifluoroacetate (B77799) derivative.

These derivatives are then analyzed on a GC column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte derivative and the chiral selector, leading to different retention times. Chiral GC offers excellent resolution and is particularly useful for detecting trace amounts of the unwanted enantiomer.

Table 2: Typical Chiral GC Conditions for Analysis of a Derivatized Compound

| Parameter | Value / Condition |

| Analyte | (R)-Tetrahydrofuran-3-yl acetate (derivative) |

| Column | Cyclodextrin-based chiral capillary column (e.g., Chiraldex® G-TA) |

| Carrier Gas | Helium |

| Injector Temperature | 220 °C |

| Oven Program | Isothermal or temperature gradient (e.g., 80°C to 150°C) |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of (R) and (S) enantiomer peaks |

Note: This data is illustrative. The derivatization step and specific GC parameters must be optimized for the analyte.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for obtaining highly accurate mass measurements, which is invaluable for elucidating reaction mechanisms in the synthesis of chiral compounds like this compound. nih.govnih.gov Unlike standard mass spectrometry, HRMS can determine the mass of an ion with very high precision (typically to within 5 ppm), allowing for the confident determination of elemental compositions. nih.gov

In mechanistic studies, HRMS can be used to identify transient intermediates, byproducts, and degradation products in a reaction mixture. researcher.lifedntb.gov.ua For example, during the synthesis of chiral tetrahydrofuran (B95107) derivatives, HRMS could be used to analyze samples at various reaction time points. researchgate.netresearchgate.net By identifying the exact masses of all species present, researchers can confirm proposed reaction pathways and understand the formation of any impurities. This information is critical for optimizing reaction conditions to improve yield and enantioselectivity. HRMS instruments like Time-of-Flight (TOF) and Orbitrap are frequently coupled with liquid chromatography (LC-HRMS) to separate complex mixtures before analysis. nih.gov

Table 3: Hypothetical HRMS Data for a Reaction Intermediate

| Ion Species | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Formula |

| [M+H]⁺ | 119.0703 | 119.0708 | -4.2 | C₅H₁₁O₃⁺ |

Note: This illustrative data represents the detection of a hypothetical oxidized intermediate in a synthesis reaction.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ipb.ptresearchgate.net For this compound, advanced 1D and 2D NMR experiments are essential for unambiguously assigning its structure and confirming its stereochemistry. researchgate.netresearchgate.net

While 1D ¹H and ¹³C NMR spectra provide initial information, complex spin systems and signal overlap often require 2D NMR for complete assignment. ipb.pt

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. This is used to map out the connectivity of the entire proton framework of the tetrahydrofuran ring and the methanol (B129727) substituent.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon it is directly attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Table 4: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| -CH₂OH | H3 | C(CH₂OH) | C3, C2, C4 |

| H3 | H2, H4, -CH₂OH | C3 | C2, C4, C5, C(CH₂OH) |

| H2 / H4 / H5 | Other ring protons | C2 / C4 / C5 | Other ring carbons |

Note: Hn and Cn refer to the protons and carbons at the nth position of the tetrahydrofuran ring.

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations (envelope and twist forms) through a process called pseudorotation. researchgate.netresearchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study the rates of conformational exchange. grantome.com While the conformational changes in this compound are typically fast on the NMR timescale at room temperature, low-temperature DNMR could potentially "freeze out" individual conformers, allowing for the study of their relative energies and the barriers to interconversion. grantome.comcopernicus.org

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is exceptionally useful for confirming relative stereochemistry. For a specific diastereomer or conformer, NOESY can show correlations between protons on the same face of the ring, providing definitive proof of the spatial arrangement of substituents. researchgate.net

Table 5: Key Expected NOESY Correlations for Confirming Stereochemistry

| Proton 1 | Proton 2 | Implication |

| H3 | H2 (cis) | Confirms relative orientation on the ring |

| H3 | H4 (cis) | Confirms relative orientation on the ring |

| -CH₂OH protons | H2 (trans) or H4 (trans) | Provides information about the preferred rotamer of the hydroxymethyl group |

Note: The specific correlations observed depend on the dominant conformation of the molecule in solution.

Future Research Directions and Emerging Trends in R Tetrahydrofuran 3 Ylmethanol Chemistry

Design and Synthesis of Next-Generation Enantioselective Catalysts

The development of highly efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds like (R)-Tetrahydrofuran-3-ylmethanol. Current research focuses on creating novel catalyst systems that offer improved performance and broader substrate scope.

One promising approach involves the use of diverse and adjustable axially chiral biphenyl (B1667301) ligands. chemrxiv.org These ligands can be fine-tuned by modifying substituent groups at various positions, allowing for the optimization of enantioselectivity for different substrates. chemrxiv.org For instance, researchers have demonstrated that by varying the substituent groups on biphenyl-based ligands, they could significantly improve the enantiomeric excess in the asymmetric addition of diethylzinc (B1219324) to aldehydes. chemrxiv.org This adaptability is crucial for developing catalysts tailored to specific transformations in the synthesis of complex chiral molecules.

Another area of intense research is the application of biocatalysis. Enzymes, such as alcohol dehydrogenases (ADHs), are being engineered to perform highly selective reductions of challenging ketones. researchgate.net For example, directed evolution has been successfully applied to create variants of TbSADH that can reduce tetrahydrofuran-3-one to the corresponding (R)- and (S)-alcohols with high enantioselectivity (95-99% ee). researchgate.net These biocatalysts are not only highly selective but also operate under mild conditions, offering a green alternative to traditional chemical catalysts.

Furthermore, the combination of metal catalysts with chiral organic molecules is leading to the development of novel ion-paired catalysts. cam.ac.uk These systems, which pair a transition metal complex with a chiral cation derived from natural products like cinchona alkaloids, have shown great promise in enantioselective nitrene transfer reactions. cam.ac.uk This strategy allows for a high degree of control over the chiral environment of the catalytic center, leading to enhanced enantioselectivity.

Table 1: Comparison of Catalyst Systems for Enantioselective Synthesis

| Catalyst Type | Key Features | Example Application | Reference |

|---|---|---|---|

| Axially Chiral Biphenyl Ligands | Adjustable for different substrates, fine-tunable | Asymmetric addition of diethylzinc to aldehydes | chemrxiv.org |

| Engineered Alcohol Dehydrogenases | High enantioselectivity, mild reaction conditions | Asymmetric reduction of tetrahydrofuran-3-one | researchgate.net |

| Chiral Ion-Paired Catalysts | High control over chiral environment | Enantioselective nitrene transfer reactions | cam.ac.uk |

| N-heterocyclic carbenes (NHCs) | Generation of various reactive intermediates | Combination with Lewis acids to improve yield and selectivity | mdpi.com |

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These technologies can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. sjp.ac.lkbeilstein-journals.org

Machine learning models, such as neural networks and gradient boosting algorithms, can be trained on experimental data to predict optimal conditions like temperature, pressure, catalyst, and solvent choice. sjp.ac.lk This significantly reduces the need for extensive and time-consuming experimental screening. For example, ML models have been used to predict reaction yields and selectivity with high accuracy, sometimes even surpassing the predictions of experienced chemists. mdpi.com

In the context of this compound, AI can be employed to:

Predict optimal catalysts: By analyzing the structural features of various catalysts and their performance in similar reactions, ML models can predict the most effective catalyst for a specific transformation. d-nb.info

Optimize reaction conditions: AI algorithms can explore a vast parameter space to identify the optimal temperature, pressure, and solvent concentrations to maximize yield and enantioselectivity. beilstein-journals.org

Design novel synthetic routes: Retrosynthesis AI programs can propose new and more efficient pathways for the synthesis of this compound and its derivatives. ijsetpub.com

The development of autonomous "self-driving" laboratories, where AI algorithms control robotic platforms to perform experiments, represents a significant leap forward. mdpi.comijsetpub.com These systems can iteratively design, execute, and analyze experiments, rapidly optimizing reaction conditions and accelerating the discovery of new chemical transformations.

Exploration of Novel Application Domains in Emerging Technologies

While this compound is already a valuable building block in pharmaceuticals, its unique properties make it a candidate for a range of emerging technologies. The tetrahydrofuran (B95107) (THF) moiety is a privileged scaffold in medicinal chemistry, and its chiral derivatives are of continuous research interest due to their biological importance. nih.govresearchgate.net

One area of exploration is in the development of novel materials. The specific stereochemistry of this compound can be used to control the three-dimensional structure of polymers and other materials, leading to novel properties. For instance, incorporating this chiral unit into polymer backbones could lead to materials with unique optical or recognition properties.

Furthermore, the development of novel inhibitors for various biological targets is an active area of research. For example, derivatives of tetrahydrofuran have been investigated as inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis. srce.hr The specific stereochemistry of the tetrahydrofuran ring is often crucial for potent biological activity. The bis-tetrahydrofuran (bis-THF) moiety is a key structural component of several HIV protease inhibitors, including Darunavir and Brecanavir. researchgate.net The synthesis of enantiomerically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key subunit of darunavir, highlights the importance of chiral tetrahydrofuran derivatives in drug development. researchgate.net

The Open Source Malaria (OSM) consortium is actively developing compounds targeting PfATP4, an essential ion pump in the malaria parasite, with some candidates featuring tetrahydrofuran motifs. acs.org This highlights the potential for discovering new applications for this versatile chiral building block in the fight against infectious diseases.

Advancements in Green Chemistry and Sustainable Manufacturing of Chiral Tetrahydrofurans

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds. researchgate.netrsc.org The goal is to develop processes that are more environmentally friendly, use renewable resources, and minimize waste. researchgate.netnih.govchemanager-online.com

A significant advancement in this area is the synthesis of chiral tetrahydrofurans from renewable biomass. nih.govresearchgate.netnih.gov Researchers have developed methods to convert abundant pentoses, such as L-arabinose from sugar beet waste, into chiral tetrahydrofuran derivatives on a multi-gram scale without the need for protecting groups. nih.govnih.gov This approach not only utilizes a renewable feedstock but also simplifies the synthetic process.

The use of biocatalysts, as mentioned earlier, is another key aspect of green chemistry. laxai.com Enzymes can operate in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. mdpi.com For example, Baeyer-Villiger monooxygenases are being used for the stereoselective oxidation of cyclic ketones, providing an efficient and environmentally friendly route to chiral lactones, which are precursors to tetrahydrofurans. researchgate.net

Furthermore, the development of catalytic processes that minimize waste is a central theme in green chemistry. This includes the use of highly selective catalysts that reduce the formation of byproducts and the development of processes that allow for the recycling and reuse of catalysts and solvents. researchgate.net Sanofi, for example, has implemented an enzymatic step using a ketoreductase to replace a three-step chemical route for the synthesis of a key chiral building block, resulting in a significant reduction in waste. sanofi.com

Table 2: Green Chemistry Approaches for Chiral Tetrahydrofuran Synthesis

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Biomass Conversion | Synthesis from renewable pentoses like L-arabinose. | Utilizes renewable feedstock, simplifies synthesis. | nih.govnih.gov |

| Biocatalysis | Use of enzymes like alcohol dehydrogenases and Baeyer-Villiger monooxygenases. | High selectivity, mild conditions, reduced use of hazardous reagents. | researchgate.netresearchgate.net |

| Process Intensification | Combining batch and continuous manufacturing (hybrid manufacturing). | Reduces resource use and environmental footprint. | sanofi.com |

| Combinatorial Green Chemistry | Use of AI and machine learning to accelerate the discovery of sustainable processes. | Faster optimization, reduced waste and energy consumption. | laxai.com |

Q & A

Q. What synthetic strategies ensure high enantiomeric purity of (R)-Tetrahydrofuran-3-ylmethanol?

- Methodological Answer : To achieve high enantiomeric purity, employ asymmetric catalysis or enzymatic resolution. For example:

- Use chiral catalysts like Sharpless epoxidation derivatives to control stereochemistry during ring-opening reactions.

- Apply chiral column chromatography (e.g., Daicel CHIRALPAK® columns) for post-synthesis purification. Validate purity via -NMR with chiral shift reagents or polarimetry.

- Cross-reference synthetic protocols from peer-reviewed repositories on platforms like ResearchGate or PubMed, focusing on recent studies (post-2020) to ensure updated methodologies.【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. Which analytical techniques are optimal for characterizing this compound’s enantiomeric excess (ee)?

- Methodological Answer : Combine multiple techniques to minimize error:

- HPLC with chiral stationary phases : Use a Daicel OD-H column and isocratic elution (hexane:isopropanol = 90:10) to resolve enantiomers.

- NMR spectroscopy : Employ europium-based shift reagents (e.g., Eu(hfc)) to split proton signals for ee quantification.

- Polarimetry : Compare observed optical rotation with literature values. Validate results using replicated analysis (e.g., triplicate runs) to ensure consistency, as outlined in data validation frameworks .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental 1H^1H1H-NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Address this via:

- Re-optimize computational parameters : Use density functional theory (DFT) with solvent models (e.g., CPCM for tetrahydrofuran) in Gaussian or ORCA software.

- Variable-temperature NMR : Probe dynamic equilibria by acquiring spectra at 25°C to -40°C.

- Cross-validate with X-ray crystallography : If crystalline derivatives are available, compare experimental bond angles/torsion angles with computed structures.

- Consult interdisciplinary studies via ResearchGate’s Q&A section to identify overlooked variables .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

- Methodological Answer : The compound’s hydroxyl and ether groups make it a candidate for:

- Chiral ligand design : Coordinate with transition metals (e.g., Ru or Ir) to catalyze asymmetric hydrogenation. Test ligand efficacy in ketone reduction (e.g., acetophenone to (R)-1-phenylethanol).

- Enzyme co-factor mimicry : Use its rigid furan backbone to stabilize transition states in organocatalytic aldol reactions.

- Mechanistic studies : Employ kinetic isotope effects (KIE) and -labeling to probe rate-determining steps. Reference advanced statistical validation methods from Mendelian randomization frameworks to ensure robust data interpretation .

Q. How to design experiments assessing this compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Controlled degradation studies : Prepare solutions (1 mM in THF) at pH 2 (HCl) and pH 12 (NaOH), and monitor degradation via:

- UV-Vis spectroscopy : Track absorbance changes at λ = 210 nm (C-O bond cleavage).

- GC-MS : Identify decomposition products (e.g., ring-opened diols).

- Kinetic modeling : Use pseudo-first-order rate equations to derive half-lives. Validate models with bootstrapping or Monte Carlo simulations, leveraging open-source tools like R or Python.

Data Analysis & Validation

Q. What statistical approaches ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Replicated analysis : Perform primary analysis (e.g., ee determination) in triplicate, followed by independent replication by a second lab member .

- Outlier detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points.

- Meta-analysis : Aggregate data from multiple studies (accessible via ResearchGate ) to identify consensus trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products